Methomyl oxime

概述

描述

甲萘威肟是一种属于肟氨基甲酸酯类的化学化合物。 它被广泛用作杀虫剂,因为它对控制各种害虫具有广谱功效,包括节肢动物、线虫、苍蝇和作物害虫 . 甲萘威肟以其高效和快速的作用而闻名,使其成为农业实践中的热门选择 .

准备方法

合成路线和反应条件: 甲萘威肟可以通过一系列化学反应合成。一种常见的方法包括在有机溶剂中用氯与乙醛肟反应生成氯乙醛肟。然后,该中间体在有机溶剂中与甲硫醇钠和氢氧化钠进行甲硫基取代反应。 得到的粗甲萘威肟通过用水洗涤来提纯,以获得高质量的甲萘威肟 .

工业生产方法: 甲萘威肟的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件的仔细控制,以确保最终产品的产率高和质量好。 反应热得到控制,副产物被最小化以避免中间体分解 .

化学反应分析

反应类型: 甲萘威肟会经历各种化学反应,包括羟基化、氧化以及酯、碳氮、碳硫和氮氧键的断裂 . 这些反应对于其在环境中的降解和解毒至关重要。

常见试剂和条件: 甲萘威肟反应中常用的试剂包括氯、甲硫醇钠和氢氧化钠。 这些反应通常在有机溶剂中在受控条件下进行,以确保所需的转化 .

形成的主要产物: 甲萘威肟反应形成的主要产物包括甲氨基甲酸和甲萘威肟本身。 这些产物被微生物作用进一步降解成更简单的化合物,如乙腈和二氧化碳 .

科学研究应用

甲萘威肟有几个科学研究应用。在化学领域,它被用作模型化合物来研究肟氨基甲酸酯的降解途径。在生物学领域,它被用来研究杀虫剂对各种害虫及其抗性机制的影响。在医学领域,甲萘威肟被研究其对人类健康的潜在毒性影响及其在农药中毒案例中的作用。 在工业领域,它被用于配制用于农业用途的杀虫剂产品 .

作用机理

甲萘威肟通过抑制乙酰胆碱酯酶的活性发挥作用,乙酰胆碱酯酶是一种对神经系统正常运作至关重要的酶。 通过抑制这种酶,甲萘威肟导致乙酰胆碱的积累,导致持续的神经刺激并最终使目标害虫麻痹 . 该机制涉及的分子靶标和途径包括甲萘威肟与乙酰胆碱酯酶活性位点的结合,阻止乙酰胆碱的分解 .

作用机制

Methomyl oxime exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the target pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .

相似化合物的比较

甲萘威肟类似于其他肟氨基甲酸酯,如克百威、呋喃丹和氧化乐果。它在快速作用和广谱功效方面独树一帜。 与其他一些氨基甲酸酯不同,甲萘威肟的残留期相对较短,使其在环境中的持久性较低 . 这种特性降低了长期环境污染的风险,使其成为各种农业环境中害虫控制的首选。

类似化合物的列表:- 克百威

- 呋喃丹

- 氧化乐果

生物活性

Methomyl oxime, an important metabolite of the carbamate insecticide methomyl, has garnered attention due to its biological activity and environmental implications. Methomyl itself is widely used in agriculture for pest control, but its oxime derivative also exhibits significant biological effects, particularly regarding toxicity and degradation pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Toxicological Effects

This compound is recognized for its potent toxicity across various species, including mammals, amphibians, and aquatic organisms. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to overstimulation of the nervous system.

- Toxicity Levels :

Case Studies on Toxicity

- Human Poisoning Incidents :

- Amphibian Studies :

This compound acts primarily by inhibiting AChE, which is crucial for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and glands.

- Inhibition Concentrations :

Environmental Impact and Degradation

This compound's persistence in the environment is influenced by its degradation pathways. It is primarily degraded by microbial action and abiotic processes.

Degradation Pathways

Summary of Biological Activity Findings

- Acute Toxicity : this compound exhibits acute toxicity in various species with LC values indicating high risk levels.

- Chronic Effects : Long-term exposure can lead to reproductive toxicity in mammals, affecting testicular function and hormone levels .

- Environmental Persistence : While methomyl is rapidly degraded by microbes, its metabolites like this compound may persist longer in certain environments.

属性

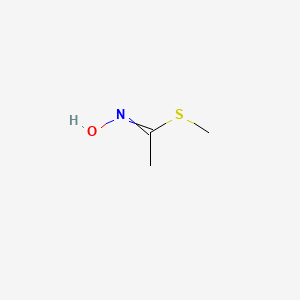

IUPAC Name |

methyl N-hydroxyethanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027754 | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-94-5 | |

| Record name | Methomyl oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methomyl oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。